Boc-Dab(Fmoc)-OH
Description
Boc-Dab(Fmoc)-OH (CAS 117106-21-5) is a dual-protected amino acid derivative used in solid-phase peptide synthesis (SPPS). Its structure features diaminobutyric acid (Dab) with orthogonal protecting groups:
- Boc (tert-butoxycarbonyl) on the α-amino group (acid-labile, removed via trifluoroacetic acid (TFA)).
- Fmoc (9-fluorenylmethyloxycarbonyl) on the β-amino group (base-labile, cleaved with piperidine or DBU).
This dual protection enables sequential deprotection, critical for synthesizing branched peptides, dendrimers, and complex architectures . This compound is commercially available with ≥98% purity (HPLC) and is compatible with Fmoc-based SPPS protocols .
Properties
IUPAC Name |
(2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26-20(21(27)28)12-13-25-22(29)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZDTTZGQUEOBL-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Protection Strategy
The synthesis of this compound typically follows a two-step sequential protection methodology, leveraging the orthogonal stability of Boc and Fmoc groups.
Step 1: α-Amino Protection with Boc
The α-amino group of Dab is first protected using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions. A representative protocol involves:
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Dissolving Dab in a 1:1 (v/v) acetone-water mixture.
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Adding Boc₂O (1.2 equivalents) dropwise at 0–10°C.
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Adjusting the pH to 8.5–9.0 with 0.5 N NaOH and stirring for 4–6 hours.
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Isolating Boc-Dab-OH via filtration or extraction, yielding 75–85% with ≥98% purity (HPLC).
Step 2: γ-Amino Protection with Fmoc
The γ-amino group is subsequently protected using Fmoc-Osu (Fmoc-N-hydroxysuccinimide ester):
Alternative Route via Oxidative Deamination
A patent-derived method (CN105348147A) adapts oxidative deamination of protected glutamine precursors to streamline synthesis:
Step 1: Boc-Gln-OH to Boc-Dab-OH Conversion
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Reacting Boc-Gln-OH with iodobenzene diacetate (DiPA) in ethyl acetate:acetonitrile:water (2:1:1).
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Stirring at 20–30°C for 72 hours to achieve oxidative deamination.
Step 2: Fmoc Protection
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Reacting Boc-Dab-OH with Fmoc-Osu under conditions identical to Section 1.1.
Reaction Optimization and Critical Parameters
Solvent Systems and Temperature
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent (Step 1) | Acetone-water (1:1) | Maximizes Boc₂O solubility |
| Temperature | 0–10°C (Step 2) | Prevents Fmoc degradation |
| Reaction time | 4–6 hours (Step 2) | Balances completion vs. side reactions |
Elevating Step 2 temperatures beyond 10°C risks Fmoc cleavage, reducing yields by 15–20%.
pH Control
Maintaining pH 7.5–8.0 during Fmoc-Osu coupling ensures efficient γ-amino activation while preserving Boc group integrity. Deviations below pH 7.0 result in incomplete Fmoc incorporation, while pH >8.5 accelerates hydroxide-mediated Fmoc hydrolysis.
Industrial-Scale Production
Process Intensification Strategies
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Continuous Flow Reactors : Reduce Step 1 reaction time from 72 hours to 8–12 hours via pressurized (5 bar) flow systems.
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In-line pH Monitoring : Automated feedback loops maintain pH within ±0.2 units, improving batch consistency.
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Crystallization Optimization : Anti-solvent (n-hexane) addition enhances this compound recovery to 92%.
Quality Control Metrics
| Metric | Specification | Analytical Method |
|---|---|---|
| Purity | ≥99.0% | HPLC (C18, 0.1% TFA/ACN) |
| Residual Solvents | <500 ppm | GC-FID |
| Enantiomeric Excess | ≥99.5% | Chiral HPLC (Crownpak CR+) |
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions:
-
Deprotection Reactions: Boc-Dab(Fmoc)-OH undergoes deprotection reactions to remove the Boc and Fmoc groups.
Boc Deprotection: This is typically achieved using in the presence of scavengers like or .
Fmoc Deprotection: This is achieved using a base such as in an organic solvent like .
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Coupling Reactions: this compound is used in peptide coupling reactions where the carboxyl group reacts with the amino group of another amino acid or peptide. Common reagents for this reaction include carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and activators like 1-hydroxybenzotriazole (HOBt) .
Major Products Formed:
Deprotected Amino Acid: After deprotection, the major product is .
Peptides: In coupling reactions, the major products are peptides where this compound is incorporated into the peptide chain.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Boc-Dab(Fmoc)-OH is widely used in the synthesis of peptides, which are essential in various fields of research and industry.
Biology:
Protein Engineering: It is used in the synthesis of modified peptides and proteins for studying protein structure and function.
Medicine:
Drug Development: Peptides synthesized using this compound are used in the development of peptide-based drugs.
Industry:
Biotechnology: It is used in the production of peptides for various biotechnological applications, including enzyme inhibitors and diagnostic tools.
Mechanism of Action
Deprotection Mechanism:
Boc Group: The Boc group is removed by acid-catalyzed cleavage, where trifluoroacetic acid protonates the carbonyl oxygen, leading to the cleavage of the Boc group and formation of a carbocation intermediate.
Fmoc Group: The Fmoc group is removed by base-catalyzed cleavage, where piperidine deprotonates the fluorenylmethyloxycarbonyl group, leading to the formation of a stable fluorenyl anion and the release of the amino group.
Molecular Targets and Pathways:
Peptide Synthesis: The primary target is the amino group of the growing peptide chain, where Boc-Dab(Fmoc)-OH is incorporated.
Comparison with Similar Compounds
Backbone Variations: Dab vs. Lys vs. Dap
Key Differences :
- Branching Efficiency : Lysine derivatives (e.g., Fmoc-Lys(Boc)-OH) are preferred for dendrimer synthesis due to their longer side chains, enabling higher-generation branching .
- Steric Effects : Dab’s intermediate length balances flexibility and steric hindrance, making it suitable for hybrid peptide-polymer conjugates .
Protecting Group Positioning and Reactivity
Reactivity Insights :
- Orthogonality : this compound’s dual protection avoids side reactions during stepwise synthesis, unlike Fmoc-Cys(Trt)-OH, which suffers from racemization under harsh conditions .
- Deprotection Yield : Fmoc removal via piperidine in this compound is quantitative (>95%), whereas Trt removal in Fmoc-Cys(Trt)-OH requires prolonged TFA treatment .
Coupling Efficiency and Solubility
| Compound | Coupling Reagent | Solubility (DMF) | Coupling Yield |
|---|---|---|---|
| This compound | HCTU/6-Cl-HOBt | High | >90% |
| Fmoc-Arg(Pbf)-OH | DIC/HOBt/DMAP | Moderate | 93% |
| Fmoc-Lys(Boc)-OH | DCC/HOBt | High | 84–94% |
Notes:
Recommendations :
Hydrogel Formation
- This compound’s compact structure is less studied in hydrogels compared to Fmoc-Lys-Fmoc-OH, which forms stable networks via π-π stacking .
Biological Activity
Boc-Dab(Fmoc)-OH, or Boc-2,4-diaminobutyric acid (Fmoc protected) , is a compound of significant interest in peptide chemistry and biological research. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and applications in drug development.
- Molecular Formula : C₁₈H₁₉N₂O₄
- Molecular Weight : 335.36 g/mol
- CAS Number : 117106-21-5
This compound is characterized by its dual protecting groups, which facilitate its use in solid-phase peptide synthesis (SPPS). The Boc group protects the amino group, while the Fmoc group protects the α-amino group, allowing for selective deprotection during peptide assembly.
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves:
- Protection of the Amino Groups : The amino groups are protected using Boc and Fmoc strategies.
- Coupling Reactions : The protected Dab can be incorporated into peptides through standard coupling reactions using reagents like HATU or DIC.
- Deprotection : After peptide synthesis, the Boc and Fmoc groups can be removed to yield the free amino acid or peptide.
Table 1: Summary of Synthesis Steps for this compound
| Step | Description |
|---|---|
| 1. Protection | Boc and Fmoc groups added to Dab |
| 2. Coupling | Incorporation into peptides via SPPS |
| 3. Deprotection | Removal of protecting groups |
Biological Activity
This compound has been studied for its role in enhancing the biological activity of various peptides, particularly in antimicrobial applications. Its incorporation into peptide sequences has shown promising results against Gram-negative bacteria.
Case Studies
- Antimicrobial Peptides : Research has demonstrated that peptides containing Boc-Dab exhibit enhanced antibacterial properties. For instance, a study highlighted that peptides synthesized with Boc-Dab showed significant activity against multi-drug-resistant strains of Pseudomonas aeruginosa .
- Peptide Macrocycles : In another investigation, macrocyclic peptides synthesized using this compound displayed potent antibacterial activity due to their ability to target outer membrane proteins (OMPs) essential for bacterial viability .
- Structure-Activity Relationship Analysis : A detailed SAR study indicated that variations in the side chains of Dab residues significantly influenced the antimicrobial potency of derived peptides . The presence of Dab residues was found to be critical for maintaining bactericidal activity.
Research Findings
Recent studies have focused on optimizing the use of this compound in peptide synthesis:
- Enhanced Binding Affinity : Peptides incorporating Boc-Dab demonstrated increased binding affinity to target proteins compared to traditional amino acids .
- Improved Stability : The stability of peptides synthesized with Boc-Dab was notably higher due to the steric hindrance provided by the bulky side chain .
Q & A
Q. What are the implications of this compound in material science applications?
- Methodological Answer : The Fmoc moiety promotes self-assembly into hydrogels or nanostructures. Protocols include:
- pH-Triggered Assembly : Dissolve in DMSO, dilute in PBS (pH 7.4), and incubate at 37°C.
- Characterization : TEM for morphology, rheology for mechanical properties.
- Applications : Drug delivery scaffolds or bio-templates for nanomaterials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
